

(E)-3,4-Diethyl-3-hexene CAS number and molecular weight

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Compound of Interest

Compound Name: 3,4-Diethyl-3-hexene

Cat. No.: B8653769

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An In-depth Technical Guide to (E)-3,4-Diethyl-3-hexene

This technical guide provides comprehensive information on (E)-3,4-diethyl-3-hexene for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical and chemical properties, a plausible experimental protocol for its synthesis, and relevant spectral data.

Chemical Identity and Properties

(E)-3,4-Diethyl-3-hexene is a tetra-substituted alkene. While a specific CAS number for the (E)-isomer is not readily found in major chemical databases, the generic CAS number for 3,4-diethyl-3-hexene is used.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Reference
IUPAC Name	(E)-3,4-diethylhex-3-ene	
CAS Number	868-46-2 (for 3,4-Diethyl-3-hexene)	[1][2][3]
Molecular Formula	C ₁₀ H ₂₀	[2][3]
Molecular Weight	140.27 g/mol	[3]
Canonical SMILES	CCC(=C(CC)CC)CC	[3]
InChIKey	FFNDAWOUEUOJQA-UHFFFAOYSA-N	[1][2][3]

Table 2: Physical and Chemical Properties

Property	Value	Unit	Reference
Physical State	Liquid		
Boiling Point	431.4	K	[2]
Kovats Retention Index	944.4 (Standard non-polar)	[3]	

Synthesis of (E)-3,4-Diethyl-3-hexene

A plausible and stereoselective method for the synthesis of (E)-**3,4-diethyl-3-hexene** is the McMurry reaction, which involves the reductive coupling of two ketone molecules. In this case, the coupling of two molecules of 3-pentanone would yield a mixture of (E)- and (Z)-**3,4-diethyl-3-hexene**, with the (E)-isomer often being a major product.

Experimental Protocol: McMurry Coupling of 3-Pentanone

Objective: To synthesize (E)-**3,4-diethyl-3-hexene** from 3-pentanone.

Materials:

- Titanium(IV) chloride (TiCl_4)
- Zinc dust (Zn)
- Anhydrous Tetrahydrofuran (THF)
- 3-Pentanone
- Anhydrous dichloromethane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- **Preparation of the Low-Valent Titanium Reagent:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon, add zinc dust. Cool the flask in an ice bath and slowly add titanium(IV) chloride via the dropping funnel to anhydrous THF with vigorous stirring. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the suspension should turn from yellow to black, indicating the formation of the active low-valent titanium species.
- **Reductive Coupling:** Cool the black suspension to room temperature. Add a solution of 3-pentanone in anhydrous THF dropwise to the stirred suspension.
- **Reaction Work-up:** After the addition is complete, stir the reaction mixture at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous NaHCO_3 solution.
- **Extraction and Purification:** Filter the mixture through a pad of celite to remove the titanium solids. Wash the filter cake with dichloromethane. Separate the organic layer from the aqueous layer in a separatory funnel. Extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4).

- Isolation of the Product: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of (E)- and (Z)-**3,4-diethyl-3-hexene**.
- Isomer Separation: The separation of the (E)- and (Z)-isomers can be achieved by preparative gas chromatography or argentation chromatography (column chromatography using silica gel impregnated with silver nitrate).

Safety Precautions: Titanium(IV) chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be conducted under an inert atmosphere as the low-valent titanium reagent is sensitive to air and moisture.

Spectral Data

^1H NMR Spectroscopy: The ^1H NMR spectrum of (E)-**3,4-diethyl-3-hexene** is expected to be relatively simple due to the molecule's symmetry.

- A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the ethyl groups.
- A quartet corresponding to the methylene protons ($-\text{CH}_2-$) of the ethyl groups.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum will show a limited number of signals due to the symmetry of the molecule.

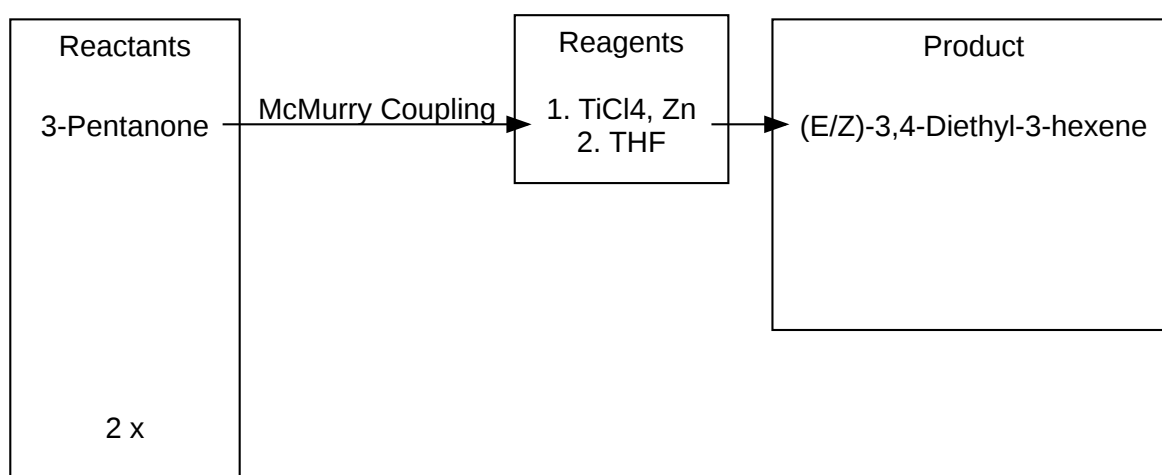
- A signal for the methyl carbons ($-\text{CH}_3$).
- A signal for the methylene carbons ($-\text{CH}_2-$).
- A signal for the sp^2 -hybridized carbons of the double bond ($\text{C}=\text{C}$).

Infrared (IR) Spectroscopy: The IR spectrum of **3,4-diethyl-3-hexene** is available from the NIST WebBook[1]. Key absorptions would include C-H stretching and bending vibrations for the alkyl groups. The $\text{C}=\text{C}$ stretching vibration for a tetrasubstituted alkene is often weak or absent in the IR spectrum.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at $m/z = 140$, corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of an alkene, with cleavage at the allylic positions.

Visualizations

Below is a diagram illustrating the synthetic pathway for **3,4-diethyl-3-hexene** via the McMurry reaction.



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Caption: Synthesis of **3,4-Diethyl-3-hexene** from 3-Pentanone.

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References

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